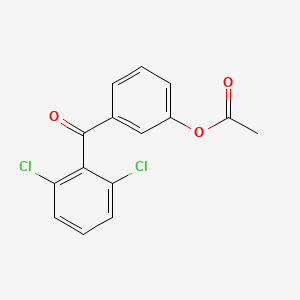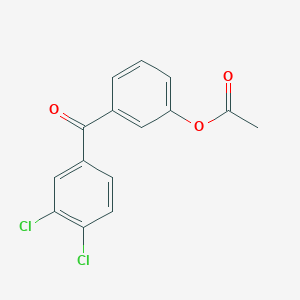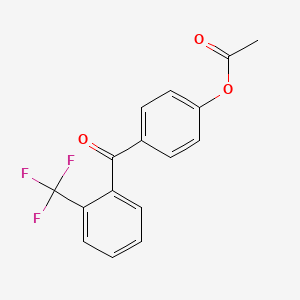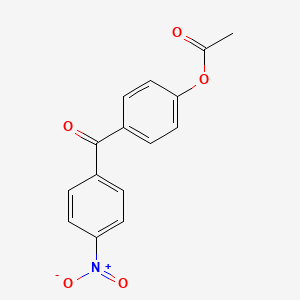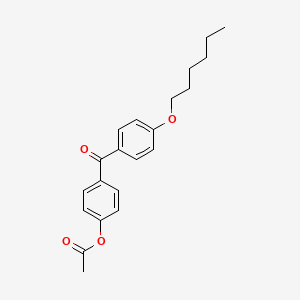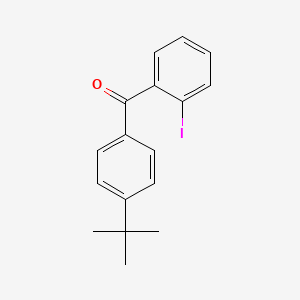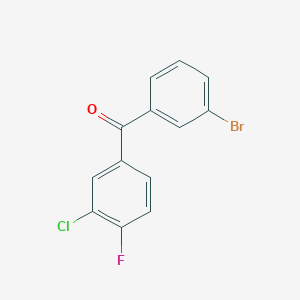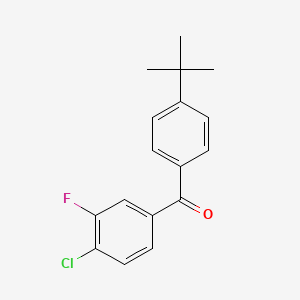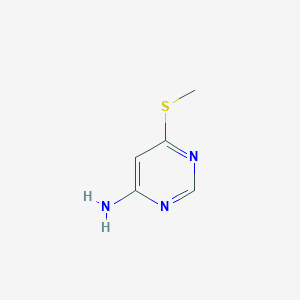
6-(Methylsulfanyl)pyrimidin-4-amine
Overview
Description
6-(Methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 6-position and an amino group at the 4-position
Mechanism of Action
Target of Action
It is known that pyridopyrimidine derivatives, which are structurally similar to 6-(methylsulfanyl)pyrimidin-4-amine, have shown therapeutic interest and have been used on several therapeutic targets . For instance, Palbociclib, a drug developed by Pfizer, is a CDK4/6 inhibitor . These inhibitors target specific enzymes, CDK4 and CDK6, disrupting the signals that stimulate the proliferation of malignant (cancer) cells .
Biochemical Analysis
Biochemical Properties
6-(Methylsulfanyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry and as a probe in fluorescence studies. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescence probe for detecting cadmium ions (Cd2+) in biological systems . The interaction between this compound and cadmium ions is highly selective, allowing for the precise detection of Cd2+ over other biologically relevant metal ions. The methylsulfanyl group is essential for achieving this selectivity and sensitivity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeate cell membranes, making it effective for intracellular applications . The ability of this compound to selectively bind to cadmium ions allows it to be used in imaging studies to track the distribution and accumulation of cadmium within cells. This property is particularly useful for understanding the toxic effects of cadmium on cellular function and for developing strategies to mitigate cadmium toxicity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as a coordination site for cadmium ions, forming a stable complex that can be detected through fluorescence . This binding interaction is facilitated by the bis-heterocyclic structure of the molecule, which provides both a coordination site and a fluorophore. Additionally, the methylsulfanyl group enhances the compound’s ability to selectively bind to cadmium ions, making it a valuable tool for studying metal ion interactions in biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been shown to be stable under various conditions, allowing for long-term studies of its effects on cellular function It is important to monitor the stability of the compound over time to ensure accurate and reliable results
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact on cellular function and higher doses leading to more pronounced effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound’s metabolic pathways include its conversion to other metabolites and its involvement in metabolic flux. The interactions between this compound and specific enzymes can influence the levels of metabolites in biological systems, providing insights into its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to permeate cell membranes allows it to be effectively distributed within cells, where it can interact with target biomolecules. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which play a crucial role in determining its cellular effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be influenced by its localization within different subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)pyrimidin-4-amine typically involves the introduction of the methylsulfanyl group into the pyrimidine ring. One common method is the nucleophilic substitution of a halogen in 6-halopyrimidines with a methylsulfanyl group. This can be achieved using reagents such as sodium methylthiolate under mild conditions .
Another approach involves the cyclization of suitable precursors. For instance, the reaction of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate 6-methylsulfanyluracils can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The amino group at the 4-position can participate in substitution reactions, forming derivatives with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.
Cyclization: Catalysts such as zinc chloride or copper salts can facilitate cyclization reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: N-substituted pyrimidin-4-amines.
Cyclization: Polycyclic heterocycles.
Scientific Research Applications
6-(Methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing Pyrimidines: These compounds have a sulfur atom at the 2-position and exhibit diverse biological activities, including antioxidant and antiviral properties.
4-Aminopyrimidine Derivatives: These compounds have an amino group at the 4-position and are known for their antitrypanosomal and antiplasmodial activities.
Uniqueness
6-(Methylsulfanyl)pyrimidin-4-amine is unique due to the presence of both the methylsulfanyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPARTFFNQLVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285854 | |
| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2038-32-6 | |
| Record name | NSC43014 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)
